

CCT367766 experimental protocol for SK-OV-3 cells

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Compound of Interest		
Compound Name:	CCT367766	
Cat. No.:	B606558	Get Quote

Application Notes for CCT367766 in SK-OV-3 Cells

Introduction

CCT367766 is a heterobifunctional molecule designed as a protein degradation probe.[1][2][3] [4] It functions by inducing the selective intracellular degradation of the target protein, pirin, a member of the cupin superfamily implicated as a regulator of transcription.[1] **CCT367766** achieves this by simultaneously binding to pirin and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of pirin. These application notes provide a detailed protocol for utilizing **CCT367766** to study pirin degradation in the human ovarian adenocarcinoma cell line, SK-OV-3.

Target Audience: This document is intended for researchers, scientists, and drug development professionals working in oncology and cell biology.

Data Presentation

The following tables represent hypothetical data from experiments designed to characterize the effects of **CCT367766** on SK-OV-3 cells.

Table 1: Dose-Dependent Pirin Degradation by CCT367766



CCT367766 Concentration (nM)	Pirin Protein Level (%) (Relative to Vehicle)	Standard Deviation
0 (Vehicle)	100	± 5.0
1	85	± 4.5
5	50	± 6.2
10	25	± 3.8
50	10	± 2.5
100	<5	± 1.5
1000	<5	± 1.0

Note: Data is illustrative, based on a 24-hour treatment period. Pirin levels are quantified by Western blot analysis.

Table 2: Time Course of Pirin Degradation by CCT367766

Time (hours)	Pirin Protein Level (%) (Relative to Time 0)	Standard Deviation
0	100	± 4.8
2	70	± 5.5
4	45	± 4.1
8	20	± 3.3
16	<10	± 2.1
24	<5	± 1.8

Note: Data is illustrative, based on treatment with a fixed concentration (e.g., 50 nM) of **CCT367766**.

Experimental Protocols



The following protocols are generalized and should be optimized for specific experimental conditions.

Protocol 1: SK-OV-3 Cell Culture

SK-OV-3 is an adherent human ovarian carcinoma cell line.

- Culture Medium: McCoy's 5a Medium Modified supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
- · Subculturing:
 - When cells reach 70-80% confluency, aspirate the culture medium.
 - Rinse the cell layer with sterile Dulbecco's Phosphate-Buffered Saline (D-PBS).
 - Add 0.25% (w/v) Trypsin-EDTA solution and incubate for 5-15 minutes at 37°C until cells detach.
 - Neutralize the trypsin with complete culture medium and transfer the cell suspension to a centrifuge tube.
 - Centrifuge at approximately 200 x g for 5 minutes.
 - Discard the supernatant, resuspend the cell pellet in fresh medium, and seed into new culture flasks at a density of 2-4 x 10⁴ cells/cm².

Protocol 2: CCT367766 Stock Solution Preparation

- Objective: To prepare a high-concentration stock solution for cell-based assays.
- Materials: CCT367766 powder, Dimethyl sulfoxide (DMSO, cell culture grade).
- Procedure:
 - Allow the **CCT367766** vial to equilibrate to room temperature.



- Prepare a 10 mM stock solution by dissolving the appropriate amount of CCT367766 powder in DMSO.
- Vortex until the powder is completely dissolved.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store aliquots at -20°C or -80°C, protected from light.

Protocol 3: Pirin Degradation Assay

- Objective: To assess the dose- and time-dependent degradation of pirin in SK-OV-3 cells upon treatment with CCT367766.
- Procedure:
 - Seed SK-OV-3 cells into 6-well plates at a density that will allow them to reach 60-70% confluency on the day of treatment.
 - Allow cells to adhere and grow overnight.
 - Prepare serial dilutions of CCT367766 in complete culture medium from the 10 mM stock solution. A typical final concentration range would be 1 nM to 1000 nM.
 - Include a vehicle control (DMSO) at a final concentration equivalent to that in the highest
 CCT367766 treatment group (e.g., 0.1%).
 - Aspirate the medium from the cells and add the medium containing the different concentrations of CCT367766 or vehicle.
 - Incubate the plates for the desired time points (e.g., 2, 4, 8, 16, 24 hours).
 - Following incubation, proceed with cell lysis for Western blot analysis (Protocol 4).

Protocol 4: Western Blot Analysis for Pirin

This protocol is a standard method for detecting protein levels in cell lysates.

Procedure:



Cell Lysis:

- Wash the treated cells with ice-cold PBS.
- Add an appropriate volume of RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
- Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the protein extract.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

SDS-PAGE:

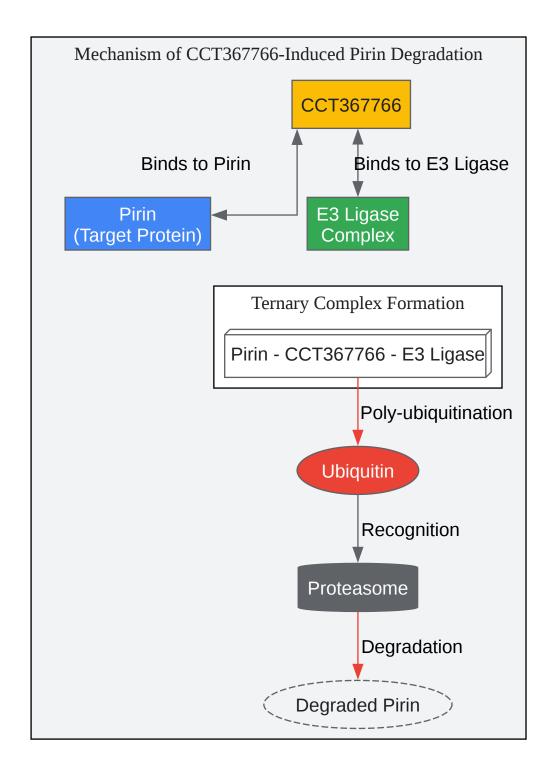
- Normalize protein amounts for each sample, add Laemmli sample buffer, and boil at 95-100°C for 5 minutes.
- Load equal amounts of protein (e.g., 20-40 μg) into the wells of an SDS-PAGE gel.
- Run the gel according to the manufacturer's instructions to separate proteins by size.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody specific for pirin overnight at 4°C.



- Incubate with a loading control antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.
- Wash the membrane three times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Detection:
 - Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
 - Quantify the band intensities and normalize the pirin signal to the loading control signal.

Visualizations Mechanism of Action



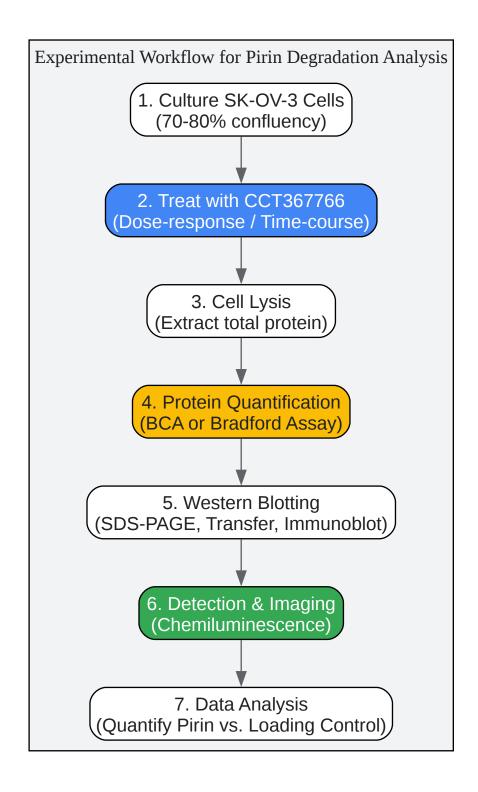


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Caption: Mechanism of pirin protein degradation induced by CCT367766.

Experimental Workflow





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Caption: Workflow for analyzing **CCT367766**-induced pirin degradation.



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References

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